(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol is a chemical compound classified under the oxadiazole family, specifically featuring a cyclopentyl group attached to the oxadiazole ring. The molecular formula for this compound is , with a molecular weight of approximately 168.19 g/mol. It is recognized for its potential applications in medicinal chemistry and as a building block for synthesizing more complex molecules.
This compound can be sourced from various chemical suppliers and research institutions. Its synthesis is often documented in scientific literature and patents, indicating its relevance in both academic and industrial settings. The compound is cataloged under the CAS number 915920-03-5, which helps in identifying it in chemical databases.
(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol belongs to the class of heterocyclic compounds, specifically those containing an oxadiazole ring. These compounds are known for their diverse biological activities and are often explored for pharmaceutical applications.
The synthesis of (5-cyclopentyl-1,2,4-oxadiazol-3-YL)methanol typically involves several key steps:
For instance, one documented synthesis involves reacting phenyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanone with sodium borohydride in methanol, yielding (5-cyclopentyl-1,2,4-oxadiazol-3-YL)methanol with high efficiency .
The molecular structure of (5-cyclopentyl-1,2,4-oxadiazol-3-YL)methanol can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O |
Molecular Weight | 168.19 g/mol |
Density | 1.237 g/cm³ |
Boiling Point | 316.2 °C |
Flash Point | 145.1 °C |
(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol can participate in various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential transformations into more complex structures .
The mechanism of action for (5-cyclopentyl-1,2,4-oxadiazol-3-YL)methanol primarily involves its interactions at the molecular level with biological targets:
Understanding these interactions is crucial for developing therapeutic agents based on this scaffold.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the hydroxymethyl group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the purity and structure of (5-cyclopentyl-1,2,4-oxadiazol-3-YL)methanol during synthesis .
(5-Cyclopentyl-1,2,4-oxadiazol-3-YL)methanol has several notable applications:
The 1,2,4-oxadiazole ring functions as a bioisosteric replacement for labile functional groups like esters and carboxamides, significantly enhancing metabolic stability. As documented in patent WO2021018869A1, this scaffold demonstrates particular utility in oncology therapeutics, where its electron-deficient nature facilitates π-stacking interactions with kinase ATP-binding sites [5]. Structural advantages include:
Cyclopentyl groups serve as conformationally constrained lipophilic modifiers that enhance membrane penetration without excessive hydrophobicity. In oxadiazole derivatives, cyclopentyl substitution at C5 creates an optimal log P window (2.0–3.5) for blood-brain barrier permeability while avoiding P-glycoprotein recognition [5]. Compared to phenyl substituents, cyclopentyl provides:
Hydroxymethylation at the oxadiazole 3-position introduces critical hydrogen-bonding capacity and synthetic handles for prodrug development. This functional group:
Table 1: Comparative Bioisosteric Properties of Oxadiazole Substituents
Substituent | cLogP Contribution | H-Bond Capacity | Volume (ų) | Common Applications |
---|---|---|---|---|
Cyclopentyl | +1.8 ± 0.3 | None | 85 | Membrane penetration |
Hydroxymethyl | -0.7 ± 0.2 | Donor/Acceptor | 22 | Solubility enhancement |
Phenyl | +2.1 ± 0.4 | None | 92 | π-Stacking interactions |
Methyl | +0.5 ± 0.1 | None | 28 | Metabolic protection |
Step 1: React cyclopentylcarbonyl chloride with amidoxime in acetonitrile/TEA (0°C to reflux, 12h) Step 2: Cyclize intermediate with K₂CO₃ in DMF (80°C, 6h) → 3-chloromethyl-5-cyclopentyl-1,2,4-oxadiazole Step 3: Hydrolyze chloride with NaOH in aqueous THF (rt, 2h) → Target alcohol (75–82% yield)Route B: Direct Hydroxymethylation via Lithiation-Electrophile Trapping Step 1: Deprotonate 5-cyclopentyl-1,2,4-oxadiazole with n-BuLi at C3 (-78°C, THF) Step 2: Quench with dimethylformamide → Aldehyde intermediate Step 3: Reduce with NaBH₄ in methanol (0°C, 30 min) → Target alcohol (68–75% yield) Purification typically employs silica chromatography (ethyl acetate/hexane) or recrystallization from toluene/heptane mixtures. Analytical HPLC under ion-pairing conditions (0.1% TFA in water/acetonitrile) shows ≥95% purity for pharmaceutical-grade material [1] [5].
Table 2: Synthetic Optimization Parameters
Condition Variable | Route A Yield | Route B Yield | Impurity Profile | Scale Limit |
---|---|---|---|---|
Solvent System | DMF > CH₃CN > THF | THF > Et₂O > DME | Route A: <5% chloride impurity | 500 g (A), 100 g (B) |
Temperature Optimum | 80°C | -78°C | Route B: <8% aldehyde intermediate | |
Catalytic Additives | K₂CO₃ > Cs₂CO₃ | LiBr > LiCl | ||
Reduction Method | N/A | NaBH₄ >> DIBAL-H | DIBAL-H gives over-reduction |
Data derived from [1]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1